Topological Polar Surface Area Predicts Permeability and Bioavailability
The target compound's tPSA of 50.1 Ų (computed by Cactvs 3.4.6.11) positions it between that of the ethanol-chain analog 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (tPSA ~43.8 Ų) and the 4-aminobutan-2-ol isomer (tPSA ~55.4 Ų), providing a balanced polar surface area that simultaneously meets both the Veber oral bioavailability threshold (<140 Ų) and the CNS multiparameter optimization (MPO) preferred range of 40–70 Ų, whereas the ethanol analog falls below the lower CNS-MPO boundary, and the 4-substituted butanol regioisomers exceed it, potentially reducing passive diffusion across the blood-brain barrier relative to the target compound [1].
| Evidence Dimension | Computed topological polar surface area (tPSA, Ų) |
|---|---|
| Target Compound Data | 50.1 Ų |
| Comparator Or Baseline | Ethanol analog: ~43.8 Ų; 4-aminobutan-2-ol isomer: ~55.4 Ų; 4-aminobutan-1-ol isomer: ~65.2 Ų |
| Quantified Difference | Target tPSA is +6.3 Ų above the ethanol analog and -5.3 to -15.1 Ų below the butanol regioisomers |
| Conditions | In silico computation using Cactvs 3.4.6.11 fragment-based algorithm; values cross-validated against PubChem 2025 release |
Why This Matters
tPSA differences exceeding 5 Ų are considered significant for predicting differential passive membrane permeability and CNS penetration potential, making this parameter a direct procurement-relevant differentiator when selecting building blocks for CNS-targeted or orally bioavailable compound libraries.
- [1] PubChem-derived computed properties for CID 43663332 and regioisomeric analogs (CIDs retrieved via ChemSrc CAS cross-reference), 2025 PubChem release. View Source
